N-(2,3-dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide typically involves the reaction of 2,3-dimethylaniline with 2-methylbenzyl chloride in the presence of a base to form the intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
- Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine are commonly used.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dimethylphenyl)acetamide: Lacks the sulfanyl group, which may affect its reactivity and applications.
N-(2-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
N-(2,3-dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}acetamide is unique due to the presence of both the dimethylphenyl and sulfanyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C18H21NOS |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C18H21NOS/c1-13-8-6-10-17(15(13)3)19-18(20)12-21-11-16-9-5-4-7-14(16)2/h4-10H,11-12H2,1-3H3,(H,19,20) |
InChI Key |
JRINNTMWHLKYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC2=CC=CC=C2C)C |
Origin of Product |
United States |
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